molecular formula C28H27N3O6S3 B383050 2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate CAS No. 379236-91-6

2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate

Cat. No.: B383050
CAS No.: 379236-91-6
M. Wt: 597.7g/mol
InChI Key: JMLNVXAHSVBBLT-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-(2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups, including thiophene, pyrimidine, and cycloheptane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrimidine and cycloheptane moieties. Key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: This step often involves the condensation of a suitable amine with a diketone or diester.

    Cycloheptane Ring Formation: This can be synthesized via intramolecular cyclization reactions.

    Thioether Formation: The thiophene and pyrimidine rings are linked through a thioether bond, typically using thiol reagents and appropriate coupling conditions.

    Final Esterification: The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-(2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrimidine rings.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism by which 2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate exerts its effects depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3-methyl-5-(2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate: This compound itself.

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings and varying functional groups.

    Cycloheptane Derivatives: Compounds featuring the cycloheptane ring system.

Uniqueness

The uniqueness of 2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7500^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate lies in its combination of multiple ring systems and functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

dimethyl 3-methyl-5-[[2-[(3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S3/c1-15-20(26(34)36-2)23(40-22(15)27(35)37-3)29-19(32)14-38-28-30-24-21(17-12-8-5-9-13-18(17)39-24)25(33)31(28)16-10-6-4-7-11-16/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLNVXAHSVBBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=CC=C5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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